molecular formula C19H15FN2O4 B11384972 N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

Cat. No.: B11384972
M. Wt: 354.3 g/mol
InChI Key: VUQNGFKRIVAOMC-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is an organic compound that features a complex structure with a combination of aromatic rings and functional groups

Properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-nitrobenzamide

InChI

InChI=1S/C19H15FN2O4/c20-16-7-3-14(4-8-16)12-21(13-18-2-1-11-26-18)19(23)15-5-9-17(10-6-15)22(24)25/h1-11H,12-13H2

InChI Key

VUQNGFKRIVAOMC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of an amide bond by reacting a carboxylic acid derivative with an amine. In this case, the reaction between 4-nitrobenzoic acid and the appropriate amine derivatives (4-fluorobenzylamine and 2-furylmethylamine) under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the intermediate products to form the desired compound, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of oxygenated derivatives of the furan ring.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group and aromatic rings may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide
  • N-[(4-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide

Uniqueness

N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

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